molecular formula C8H11NO2 B14653775 1(4H)-pyridinecarboxylic acid, ethyl ester CAS No. 40339-63-7

1(4H)-pyridinecarboxylic acid, ethyl ester

Cat. No.: B14653775
CAS No.: 40339-63-7
M. Wt: 153.18 g/mol
InChI Key: MGZYGKLZFQSIQQ-UHFFFAOYSA-N
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Description

1(4H)-Pyridinecarboxylic acid, ethyl ester, also known as ethyl nicotinate, is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from nicotinic acid (vitamin B3) and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1(4H)-Pyridinecarboxylic acid, ethyl ester can be synthesized through the esterification of nicotinic acid with ethanol. The reaction typically involves heating nicotinic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is as follows:

Nicotinic acid+EthanolH2SO4Ethyl nicotinate+Water\text{Nicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl nicotinate} + \text{Water} Nicotinic acid+EthanolH2​SO4​​Ethyl nicotinate+Water

Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Chemical Reactions Analysis

Types of Reactions: 1(4H)-Pyridinecarboxylic acid, ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to nicotinic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Hydrolysis: Nicotinic acid and ethanol.

    Reduction: Nicotinyl alcohol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

1(4H)-Pyridinecarboxylic acid, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor to nicotinic acid.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of vitamin B3 metabolism.

    Industry: Used in the manufacture of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(4H)-pyridinecarboxylic acid, ethyl ester involves its hydrolysis to nicotinic acid, which is a vital component of the coenzymes NAD and NADP. These coenzymes play crucial roles in redox reactions and energy metabolism in cells. The ester itself may also interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

    Methyl nicotinate: Another ester of nicotinic acid, differing only in the alkyl group attached to the ester.

    Ethyl acetate: A simple ester used as a solvent, with similar chemical properties but different applications.

    Ethyl benzoate: An ester of benzoic acid, used in fragrances and flavorings.

Uniqueness: 1(4H)-Pyridinecarboxylic acid, ethyl ester is unique due to its derivation from nicotinic acid, which is essential for human health. Its role as a precursor to vitamin B3 and its applications in various fields make it a compound of significant interest.

Properties

CAS No.

40339-63-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 4H-pyridine-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4-7H,2-3H2,1H3

InChI Key

MGZYGKLZFQSIQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CCC=C1

Origin of Product

United States

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